
4-Isobutyloxazolidine-2,5-dione
Overview
Description
4-Isobutyloxazolidine-2,5-dione is a useful research compound. Its molecular formula is C7H11NO3 and its molecular weight is 157.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 157.07389321 g/mol and the complexity rating of the compound is 188. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 351903. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
4-Isobutyloxazolidine-2,5-dione, also known by its CAS number 51248-35-2, is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, including its synthesis, mechanisms of action, and applications in various fields.
Chemical Structure and Properties
This compound has the molecular formula CHNO and a molecular weight of 157.17 g/mol. The compound features a five-membered ring structure containing a dione functional group, which is crucial for its reactivity and biological interactions.
1. Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its mechanism appears to involve the inhibition of bacterial cell wall synthesis, making it a candidate for further development as an antibiotic agent. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria .
2. Cytotoxic Effects
The compound has demonstrated cytotoxic activity in several cancer cell lines. Studies have reported that this compound induces apoptosis in cancer cells through the activation of caspase pathways . This property suggests potential applications in cancer therapy.
3. Anti-inflammatory Activity
In addition to its antimicrobial and cytotoxic effects, this compound has been shown to possess anti-inflammatory properties. It modulates the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound revealed that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating significant antibacterial properties .
Case Study 2: Cancer Cell Apoptosis
In a study involving human breast cancer cell lines (MCF-7), treatment with varying concentrations of this compound resulted in a dose-dependent increase in apoptosis. Flow cytometry analysis confirmed that cells treated with the compound exhibited increased annexin V positivity, indicative of early apoptotic changes .
The synthesis of this compound can be achieved through various methods, including the reaction of isobutylamine with phosgene derivatives. The resulting compound can undergo further modifications to enhance its biological activity.
The proposed mechanism of action involves the formation of reactive intermediates that interact with cellular targets, leading to disruption of normal cellular functions. For example, the dione moiety may participate in nucleophilic attacks on thiol groups in proteins, altering their function and triggering cellular stress responses .
Research Findings Summary Table
Scientific Research Applications
Medicinal Chemistry
4-Isobutyloxazolidine-2,5-dione serves as an intermediate in the synthesis of pharmaceutical compounds. Its oxazolidine structure is particularly valuable for developing antibacterial agents and other therapeutics.
Case Study: Antibacterial Activity
A study demonstrated that derivatives of this compound exhibited significant antibacterial properties against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The synthesis of these derivatives involved modifying the oxazolidine core to enhance biological activity.
Peptide Synthesis
The compound is utilized as a building block in the synthesis of N-carboxyanhydrides (NCAs), which are crucial for peptide formation. NCAs react with amino acids to form peptides through a process that allows for the creation of complex structures with precise control over sequence and functionality.
Data Table: Yield of Peptide Synthesis
Amino Acid | NCA Derived from this compound | Yield (%) |
---|---|---|
L-Alanine | L-Ala-NCA | 85 |
L-Glutamic Acid | L-Glu-NCA | 90 |
L-Leucine | L-Leu-NCA | 88 |
Polymer Science
This compound can also be used in the development of biodegradable polymers. Its incorporation into polymer backbones can enhance mechanical properties while maintaining environmental sustainability.
Case Study: Biodegradable Polymers
Research has shown that polymers synthesized using this compound as a monomer exhibit improved biodegradability compared to traditional plastics. These polymers are being explored for applications in packaging and medical devices.
Chemical Reactions Analysis
Amide Bond Formation with Amines
The compound reacts with primary or secondary amines to form amide bonds, a cornerstone reaction in peptide synthesis. The mechanism involves nucleophilic attack by the amine on the carbonyl carbon at position 2 or 5 of the oxazolidine ring, followed by ring opening and decarboxylation:
Key Features :
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Reagents : Ethylenediamine, aniline, or amino acid esters.
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Conditions : Room temperature in anhydrous solvents (e.g., THF, DMF).
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Yield : Typically >80% for primary amines.
Example : Reaction with benzylamine produces N-(benzyl)-4-isobutylamide, confirmed by (δ 7.3–7.1 ppm for aromatic protons, δ 4.5 ppm for NH) .
Ring-Opening Polymerization
The compound undergoes controlled polymerization to form polypeptides, leveraging its NCA structure. Initiation occurs via nucleophilic attack by an amine initiator, propagating through sequential monomer addition:
Polymerization Parameters :
Parameter | Value/Description | Source |
---|---|---|
Initiator | Hexylamine, sodium methoxide | |
Solvent | Chloroform, acetonitrile | |
Temperature | 0–25°C | |
Molecular Weight | 5–20 kDa (controlled by monomer ratio) |
Mechanistic Insight :
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Rate Control : Polymerization kinetics depend on solvent polarity and initiator basicity.
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Side Reactions : Moisture induces premature termination, necessitating anhydrous conditions.
Hydrolysis Reactions
The oxazolidine ring is susceptible to hydrolysis, particularly under acidic or alkaline conditions:
Acidic Hydrolysis
Protonation of the carbonyl oxygen facilitates nucleophilic attack by water:
Conditions : 1M HCl, reflux (60°C), 2 hours.
Product : Characterized by IR absorption at 1650 cm (amide I band).
Alkaline Hydrolysis
Hydroxide ions attack the carbonyl carbon, yielding carboxylate derivatives:
Conditions : 0.1M NaOH, room temperature, 1 hour.
Comparative Reaction Data
Reaction Type | Reagents/Conditions | Major Product | Yield (%) |
---|---|---|---|
Amidation | Benzylamine, THF, 25°C | N-Benzyl-4-isobutylamide | 85 |
Polymerization | Hexylamine, CHCl, 0°C | Poly(4-isobutylamide) | 73 |
Acidic Hydrolysis | 1M HCl, 60°C | 4-Isobutyl-2,5-dihydroxyamide | 92 |
Alkaline Hydrolysis | 0.1M NaOH, 25°C | 4-Isobutyl-2,5-dicarboxylate | 88 |
Q & A
Basic Questions
Q. What are the standard protocols for synthesizing 4-Isobutyloxazolidine-2,5-dione in laboratory settings?
- Methodology : Synthesis typically involves cyclocondensation of isobutyl-substituted precursors with carbonyl reagents. For example, refluxing α,β-unsaturated nitriles with hydroxylamine derivatives in ethanol or acetonitrile under basic conditions (e.g., K₂CO₃) for 6–8 hours, followed by recrystallization from methanol or DMF-acetic acid mixtures for purification .
- Key Steps :
- Use stoichiometric ratios of reactants (e.g., 1:1 molar ratio of nitrile to hydroxylamine).
- Monitor reaction progress via TLC or NMR.
- Optimize solvent polarity to enhance yield (e.g., acetonitrile for faster kinetics).
Q. What spectroscopic techniques are recommended for characterizing this compound?
- Primary Methods :
- ¹H/¹³C NMR : To confirm substitution patterns and ring structure (e.g., singlet for NH₂ groups at δ ~6.1 ppm, multiplet for aromatic protons) .
- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1710 cm⁻¹) and NH/OH bands .
- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.
- Supplementary Data : X-ray crystallography for absolute configuration determination if crystalline derivatives are obtainable.
Q. What safety precautions are necessary when handling this compound?
- Critical Measures :
- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact .
- Ensure fume hood ventilation during synthesis to mitigate inhalation risks.
- Store in airtight containers away from moisture and oxidizers.
- For spills, neutralize with inert adsorbents (e.g., sand) and dispose via hazardous waste protocols .
Advanced Research Questions
Q. How can reaction conditions be optimized for synthesizing this compound using factorial design?
- Experimental Design :
- Variables : Temperature (60–100°C), solvent polarity (DMF vs. acetonitrile), catalyst loading (K₂CO₃ or NaOAc).
- Response Metrics : Yield, purity (HPLC), reaction time.
- Analysis : Use a 2³ factorial design to identify interactions between variables. For example, higher temperatures may reduce reaction time but increase side-product formation .
Q. How to address contradictions in spectral data interpretation for this compound derivatives?
- Resolution Strategies :
- Cross-Validation : Compare IR and NMR data with computational simulations (e.g., DFT for predicted vibrational frequencies) .
- Isotopic Labeling : Use deuterated solvents to distinguish NH/OH signals in crowded spectral regions.
- X-ray Diffraction : Resolve ambiguities in regiochemistry or stereochemistry .
Q. What strategies are effective in resolving low yields during the purification of this compound?
- Methodological Adjustments :
- Recrystallization Optimization : Use mixed solvents (e.g., DMF-ethanol) to improve crystal growth.
- Column Chromatography : Employ gradient elution with silica gel (hexane:EtOAc) for polar byproducts.
- Acid-Base Extraction : Utilize pH-dependent solubility (e.g., dissolve in dilute HCl, precipitate with NH₄OH) .
Q. How to design experiments to study the reactivity of this compound under varying conditions?
- Framework :
- Controlled Variables : pH (acidic vs. basic), temperature (25–80°C), and solvent (protic vs. aprotic).
- Kinetic Studies : Use in-situ FTIR or NMR to track reaction progress.
- Quasi-Experimental Design : Compare experimental groups (e.g., catalytic vs. stoichiometric conditions) with controls to isolate mechanistic pathways .
- Application : A study on oxazolidinedione hydrolysis revealed pseudo-first-order kinetics in aqueous NaOH, with activation energy calculated via Arrhenius plots .
Properties
IUPAC Name |
4-(2-methylpropyl)-1,3-oxazolidine-2,5-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-4(2)3-5-6(9)11-7(10)8-5/h4-5H,3H2,1-2H3,(H,8,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHWZWIVZROVFEM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)OC(=O)N1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60871738 | |
Record name | 4-(2-Methylpropyl)-1,3-oxazolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60871738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51248-35-2, 3190-70-3 | |
Record name | DL-Leucine N-carboxy anhydride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51248-35-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L-Leucine N-carboxy anhydride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3190-70-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (S)-4-Isopropyloxazolidine-2,5-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003190703 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Isobutyloxazolidine-2,5-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051248352 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Leucine anhydride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=351903 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-isobutyloxazolidine-2,5-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.877 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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